molecular formula C7H9N5 B2892016 2-(2-Azidoethyl)-6-methylpyrazine CAS No. 1909316-50-2

2-(2-Azidoethyl)-6-methylpyrazine

Katalognummer: B2892016
CAS-Nummer: 1909316-50-2
Molekulargewicht: 163.184
InChI-Schlüssel: GJYALOSZXGUPLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Azidoethyl)-6-methylpyrazine is a specialist pyrazine derivative designed for advanced research applications. This compound features an azide functional group, making it a valuable building block in click chemistry, a class of bioorthogonal reactions that are highly selective and efficient. Its primary research value lies in its potential as a versatile synthetic intermediate for constructing more complex molecular architectures. Researchers may employ this compound in the development of novel polymers, probes, or bioconjugates, leveraging the reactivity of the azide group in Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with alkynes. The methylpyrazine moiety may contribute specific electronic or coordination properties, potentially of interest in ligand design or materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. ⚠️ Warning: Organic azides can be thermally unstable and should be handled with appropriate safety precautions by trained personnel only.

Eigenschaften

IUPAC Name

2-(2-azidoethyl)-6-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-6-4-9-5-7(11-6)2-3-10-12-8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYALOSZXGUPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azidoethyl)-6-methylpyrazine typically involves the introduction of the azido group into a preformed pyrazine ring. One common method involves the nucleophilic substitution of a halogenated precursor with sodium azide. For example, 2-(2-Bromoethyl)-6-methylpyrazine can be reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potentially explosive nature of azides.

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key pyrazine derivatives for comparison include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(2-Azidoethyl)-6-methylpyrazine -CH₂CH₂N₃ (C2), -CH₃ (C6) C₇H₁₁N₅ 165.20* Click chemistry, ligand synthesis
2-Ethyl-6-methylpyrazine -CH₂CH₃ (C2), -CH₃ (C6) C₇H₁₀N₂ 122.17 Flavorant (nutty aroma)
2-Ethyl-3,6-dimethylpyrazine -CH₂CH₃ (C3), -CH₃ (C2, C6) C₈H₁₂N₂ 136.20 Enhanced volatility for fragrances
2-Methoxy-6-methylpyrazine -OCH₃ (C2), -CH₃ (C6) C₆H₈N₂O 124.14 Potential pharmaceutical intermediate
2-Acetyl-6-methylpyrazine -COCH₃ (C2), -CH₃ (C6) C₇H₈N₂O 136.15 Flavor industry (caramel notes)
2-Allyl-6-methylpyrazine -CH₂CH₂CH₂ (C2), -CH₃ (C6) C₈H₁₀N₂ 134.18 Synthetic intermediate for polymers

Physicochemical Properties

  • Azidoethyl Group Impact : The azide substituent increases molecular weight and polarity compared to ethyl or allyl groups. Azides also confer higher enthalpy of formation, making them energetically dense—a trait explored in propellant formulations .
  • Volatility : Ethyl and allyl derivatives exhibit higher volatility, suitable for aroma applications, while azidoethyl and methoxy analogs are less volatile due to polar substituents .

Click Chemistry and Drug Development

This compound has been employed in one-pot epoxide-opening reactions with phenylpiperazines and aryl acetylenes, yielding triazole-linked dopamine D3 ligands . This method leverages the regioselectivity of CuAAC, ensuring high yields (>90%) under mild conditions .

Biologische Aktivität

2-(2-Azidoethyl)-6-methylpyrazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1909316-50-2
  • Molecular Formula : C8H10N4

Synthesis

The synthesis of this compound typically involves the reaction of 6-methylpyrazine with azidoethyl halides under controlled conditions. The azide group is introduced via nucleophilic substitution reactions, which are essential for the compound's subsequent biological activity.

Anticancer Activity

Recent studies have indicated that pyrazine derivatives, including this compound, exhibit significant anticancer properties. For instance, a series of pyrazole derivatives were evaluated for their antiproliferative activity against various cancer cell lines, revealing promising results. Although specific data on this compound is limited, related compounds have shown effectiveness against colon (HT-29) and prostate (PC-3) cancer cell lines with IC50 values comparable to established chemotherapeutics like Doxorubicin .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Induction of Apoptosis : Evidence suggests that pyrazine derivatives may trigger apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

  • In Vitro Studies : A study demonstrated that pyrazine derivatives could significantly reduce cell viability in various cancer cell lines. The most effective compounds were selected for further in vivo studies, indicating the potential for this compound to be developed as an anticancer agent .
  • Toxicity Assessments : In silico toxicity predictions suggest that azide-containing compounds may exhibit favorable safety profiles, although empirical data on this compound specifically is still needed .

Comparative Analysis

The biological activity of this compound can be compared with other azide-modified pyrazines and related heterocycles:

CompoundAnticancer ActivityMechanism of Action
This compoundPromisingEnzyme inhibition, apoptosis induction
Pyrazole Derivative AIC50 = 6.43 µMVEGFR-2 inhibition
Pyrazole Derivative BIC50 = 9.83 µMCOX-2 inhibition

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(2-Azidoethyl)-6-methylpyrazine to maximize yield and purity?

  • Methodological Answer :

  • Catalyst Selection : Use palladium-based catalysts or copper(I)-mediated azide-alkyne cycloaddition (CuAAC) to stabilize the azide group during synthesis. This minimizes side reactions like unintended cyclization or decomposition .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) are recommended to enhance solubility of intermediates, as evidenced in similar pyrazine syntheses .
  • Temperature Control : Maintain reaction temperatures between 50–80°C to balance reaction kinetics and thermal stability of the azide moiety .
  • Purity Monitoring : Employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to track reaction progress and isolate the product .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the methylpyrazine backbone and azidoethyl substituent. Compare chemical shifts to analogous compounds (e.g., 2-ethyl-3,5-dimethylpyrazine δ1H^1H 2.5–3.0 ppm for methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with ESI+ ionization can identify the molecular ion peak (expected m/z ≈ 179.1 for C7_7H9_9N5_5) and fragment patterns for structural validation .
  • FT-IR Spectroscopy : Detect the azide stretch (~2100 cm1^{-1}) to confirm the presence of the functional group .

Advanced Research Questions

Q. How can the reactivity of the azide group in this compound be leveraged for bioconjugation or click chemistry applications?

  • Methodological Answer :

  • CuAAC Reactions : React with terminal alkynes (e.g., propargyl-modified biomolecules) under Cu(I) catalysis to form stable triazole linkages. Optimize molar ratios (1:1.2 azide:alkyne) and reaction time (2–4 hours) .
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Use dibenzocyclooctyne (DBCO) derivatives for copper-free conjugation, ideal for in vivo studies where metal catalysts are toxic .
  • Validation : Confirm conjugation efficiency via SDS-PAGE for protein complexes or MALDI-TOF MS for small-molecule adducts .

Q. What strategies mitigate instability of the azide group during long-term storage or under physiological conditions?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis. Avoid exposure to light or humidity .
  • Stabilizers : Add radical scavengers (e.g., BHT at 0.01% w/v) to inhibit azide decomposition via radical pathways .
  • In Situ Generation : Synthesize the azide precursor (e.g., 2-(2-aminoethyl)-6-methylpyrazine) and perform diazotransfer reactions immediately before use .

Q. How can researchers resolve contradictory data regarding the biological activity of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Conduct assays across a wide concentration range (nM–μM) to identify non-linear effects, as seen in similar pyrazine-based metabolites .
  • Metabolite Profiling : Use LC-MS/MS to detect degradation products or reactive intermediates (e.g., nitrenes) that may confound activity results .
  • Computational Modeling : Apply DFT calculations to predict azide group reactivity and interaction with biological targets (e.g., enzyme active sites) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for azide-containing pyrazines, while others observe negligible effects?

  • Methodological Answer :

  • Cell Line Variability : Test cytotoxicity in multiple cell lines (e.g., HEK293 vs. HepG2) to account for differences in azide-metabolizing enzymes .
  • Assay Interference : Control for false positives in MTT assays by confirming results with ATP-based luminescence assays, as azides can inhibit mitochondrial reductases .
  • Metabolic Fate : Track intracellular conversion of the azide group to amines or other metabolites using 15N^{15}N-labeling and stable isotope tracing .

Experimental Design Considerations

Q. What in vitro models are best suited for studying the pharmacokinetics of this compound?

  • Methodological Answer :

  • Hepatic Microsomes : Assess phase I metabolism (e.g., CYP450-mediated oxidation) using human liver microsomes incubated with NADPH .
  • Caco-2 Monolayers : Evaluate intestinal permeability and efflux ratios to predict oral bioavailability .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hours) and quantify intact compound via LC-MS to determine half-life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.